Phosphorous acid

説明

Synthesis Analysis

Phosphorous acid can be synthesized through several methods. A notable approach involves the reaction of elemental phosphorus (P4) with aqueous solutions of alkali hydroxides in the presence of quaternary ammonium bases like choline, leading to high-purity phosphorous acid (Platova et al., 2008). Additionally, phosphoric acid can serve as a practical source for the synthesis of phosphorous acid and its derivatives, bypassing the need for elemental phosphorus and chlorination processes (Geeson & Cummins, 2018).

Molecular Structure Analysis

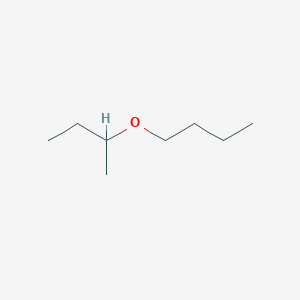

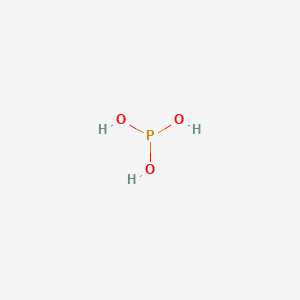

The molecular structure of phosphorous acid is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one double-bonded oxygen) and exhibits various forms based on its environment and the compounds it interacts with. The structure's versatility is key to its reactivity and application in different chemical processes.

Chemical Reactions and Properties

Phosphorous acid undergoes various chemical reactions, illustrating its chemical properties. It reacts with superacids to form compounds like HPF4, showcasing its ability to participate in complex chemical transformations (Minkwitz et al., 1998). The compound's reactivity with elemental silicon to release phosphine or to synthesize organophosphorus compounds further exemplifies its chemical versatility (Montchamp, 2014).

科学的研究の応用

1. Polysaccharide Acid Depolymerization and (Bio)processing

- Summary of Application: Phosphoric acid is used in the pretreatment of polysaccharides for many biotechnological applications, such as the production of oligosaccharides, which are important prebiotics for the human gastrointestinal tract .

- Methods of Application: The research at the laboratory (LQBB) is focused on the utilization of much diluted and moderately thermopressurized phosphoric acid (o-PA) in the pretreatment of polysaccharides .

- Results or Outcomes: The application of phosphoric acid in this manner has been successful, but the specific quantitative data or statistical analyses are not provided in the source .

2. Soil Phosphorus Activation

- Summary of Application: Organic acids, particularly acetic acid, are used to activate insoluble soil phosphorus, making it available for plant uptake .

- Methods of Application: A meta-analysis of 7870 samples from 37 studies worldwide was done to understand the global mechanism of soil phosphorus activation by organic acids .

- Results or Outcomes: The study demonstrates that organic acids enhance soil phosphorus availability, primarily by promoting the transformation of phosphorus into plant-available forms . Acetic acid exhibits the strongest effect, increasing available phosphorus by 185.77% .

3. Tea Plantation Nutrient Management

- Summary of Application: Phosphorus and potassium are applied in high amounts in tea plantations. This affects the accumulation of quality-related compounds and the mechanisms underlying how nutrients affect tea-leaf metabolism .

- Methods of Application: Fertilizers with different N, P, K ratios were applied to tea plants in pot experiments. Metabolomics based on gas chromatography-mass spectrometry (GC-MS) combined with multivariate statistical and quantitative detections were conducted .

4. Plant Growth and Development

- Summary of Application: Phosphorus is an essential macronutrient for nucleic acid synthesis, membrane buildup and stability, energy metabolism, and many other critical physiological and biological processes during plant growth and development .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .

5. Regulation of Plants’ Physiological Responses to Abiotic Stresses

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: Unraveling the intricate mechanisms through which phosphorus participates in the physiological responses of plants to abiotic stresses is essential to ensure the sustainability of agricultural production systems .

6. Mineral Phosphorus Fertilizers for Crop Yields

Safety And Hazards

将来の方向性

Phosphorus is a valuable non-renewable resource that cannot be replaced by another element to fertilize and increase the production of crops . Therefore, there is a clear and pressing need to better manage our planet’s resources . Phosphorous acid, being a source of biogenic phosphorus generally considered a low-value agricultural waste product, could serve as a key platform chemical in future biorefineries .

特性

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

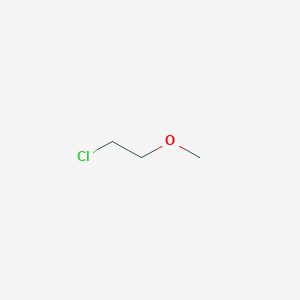

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Phosphorane, trihydroxy- | |

CAS RN |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)